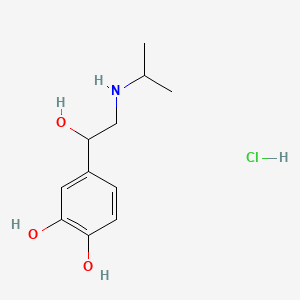

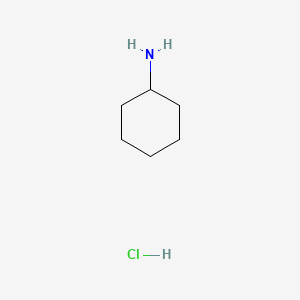

![molecular formula C7H10O3 B1583139 エンド-7-オキサビシクロ[2.2.1]ヘプタン-2-カルボン酸 CAS No. 38263-56-8](/img/structure/B1583139.png)

エンド-7-オキサビシクロ[2.2.1]ヘプタン-2-カルボン酸

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

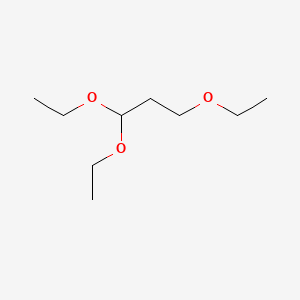

Endo-7-Oxabicyclo(2.2.1)heptane-2-carboxylic acid is a unique chemical compound with the empirical formula C7H10O3 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .

Synthesis Analysis

The synthesis of 7-Oxabicyclo[2.2.1]heptane and its derivatives is commonly achieved through the Diels–Alder reaction of furans with olefinic or acetylenic dienophiles . A large number of these bicyclic templates are available enantiomerically enriched, either through classical resolution of diastereomers or through asymmetric catalysis .Molecular Structure Analysis

The molecular structure of endo-7-Oxabicyclo(2.2.1)heptane-2-carboxylic acid contains a total of 21 bonds. There are 11 non-H bonds, 1 multiple bond, 1 rotatable bond, 1 double bond, 2 five-membered rings, 1 six-membered ring, 1 carboxylic acid (aliphatic), 1 hydroxyl group, 1 ether (aliphatic), and 2 Oxolane(s) .Chemical Reactions Analysis

The studies suggested that both the 7-oxa ethereal bridge and the endo-dicarboxylic anhydride unit are necessary for a good inhibition of protein phosphatases . There are several methods for the C–O and C–C bond cleavage of 7-oxanorbornanes .Physical And Chemical Properties Analysis

The physical and chemical properties of endo-7-Oxabicyclo(2.2.1)heptane-2-carboxylic acid include a refractive index of n20/D 1.448 (lit.), a boiling point of 119 °C/713 mmHg (lit.), and a density of 0.968 g/mL at 25 °C (lit.) .科学的研究の応用

不斉合成

この化合物は、特に複数の立体中心を持つ複雑な分子の構築における、不斉合成におけるキラルビルディングブロックとして役立ちます。 その剛直な二環式構造は、化学変換中に高い立体制御を誘発する足場を提供します .

医薬品中間体

分子の酸機能により、アミド結合が形成され、医薬品合成における貴重な中間体となります。 潜在的な治療用途を持つ新規薬物分子を作成するために使用できます .

高分子化学

反応性のカルボン酸基により、この化合物は、熱安定性または生分解性などのユニークな特性を持つ新規材料を形成するために、重合または共重合できます .

農薬研究

この化合物は、除草剤や殺虫剤を含む農薬の合成のための候補となる天然物と構造的に類似しています。 研究者は、その構造を改変して、その活性と選択性を向上させることができます .

生物活性分子の合成

これは、抗腫瘍、抗生物質、または抗ウイルス特性を持つものなど、生物活性分子の合成における前駆体として使用できます。 その二環式骨格は、しばしば生物学的活性を持つ天然物に見られます .

材料科学

材料科学では、この化合物は、外部刺激に応答してその物理的特性を変化させる特定の反応を起こす能力により、分子デバイスまたはセンサーを作成するために使用できます .

合成方法論の開発

化学者は、この化合物を利用して、他の複雑な分子の合成に適用できる、新規の開環反応またはカスケード変換を含む、新しい合成方法論を開発しています .

環境化学

潜在的な生分解性化合物として、環境化学で、生態系への影響を最小限に抑える環境に優しい溶媒や試薬を開発するために使用できます .

Safety and Hazards

作用機序

Target of Action

The primary targets of endo-7-Oxabicyclo(22It’s worth noting that similar compounds have been found to inhibit certain proteins in t-lymphocytes .

Mode of Action

The exact mode of action of endo-7-Oxabicyclo(22Related compounds have been shown to prevent the formation of active transcription factors such as nf-at and nf-il2a, which are essential for interleukin-2 (il2) gene expression .

Biochemical Pathways

The specific biochemical pathways affected by endo-7-Oxabicyclo(22The inhibition of transcription factors in t-lymphocytes suggests that it may impact immune response pathways .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of endo-7-Oxabicyclo(22The compound’s molecular weight and other physical properties such as boiling point and density could influence its bioavailability.

Result of Action

The molecular and cellular effects of endo-7-Oxabicyclo(22The inhibition of certain proteins in t-lymphocytes suggests potential immunomodulatory effects .

Action Environment

The influence of environmental factors on the action, efficacy, and stability of endo-7-Oxabicyclo(22Factors such as ph and temperature could potentially affect its stability and activity .

特性

| { "Design of the Synthesis Pathway": "The synthesis of endo-7-Oxabicyclo(2.2.1)heptane-2-carboxylic acid can be achieved through a multi-step process involving the conversion of a starting material to the desired product.", "Starting Materials": [ "Cyclohexene", "Methanol", "Sodium hydroxide", "Chloroacetic acid", "Sodium bicarbonate", "Hydrochloric acid", "Sodium chloride", "Sodium sulfate", "Diethyl ether", "Ethanol" ], "Reaction": [ "Step 1: Cyclohexene is reacted with methanol and sodium hydroxide to form the intermediate 1-methoxycyclohexene.", "Step 2: Intermediate 1-methoxycyclohexene is reacted with chloroacetic acid in the presence of sodium bicarbonate to form the intermediate 7-chloro-1-methoxycyclohex-2-ene-1-carboxylic acid.", "Step 3: Intermediate 7-chloro-1-methoxycyclohex-2-ene-1-carboxylic acid is reacted with hydrochloric acid to form the intermediate 7-chloro-1-methoxycyclohex-2-ene-1-carboxylic acid hydrochloride.", "Step 4: Intermediate 7-chloro-1-methoxycyclohex-2-ene-1-carboxylic acid hydrochloride is reacted with sodium bicarbonate to form the intermediate 7-chloro-1-methoxycyclohex-2-ene-1-carboxylic acid.", "Step 5: Intermediate 7-chloro-1-methoxycyclohex-2-ene-1-carboxylic acid is reacted with sodium hydroxide to form the intermediate 7-hydroxy-1-methoxycyclohex-2-ene-1-carboxylic acid.", "Step 6: Intermediate 7-hydroxy-1-methoxycyclohex-2-ene-1-carboxylic acid is reacted with sodium bicarbonate to form the intermediate 7-hydroxy-1-methoxycyclohex-2-ene-1-carboxylate.", "Step 7: Intermediate 7-hydroxy-1-methoxycyclohex-2-ene-1-carboxylate is reacted with hydrochloric acid to form the intermediate 7-hydroxy-1-methoxycyclohex-2-ene-1-carboxylic acid.", "Step 8: Intermediate 7-hydroxy-1-methoxycyclohex-2-ene-1-carboxylic acid is reacted with sodium bicarbonate and diethyl ether to form the intermediate endo-7-Oxabicyclo(2.2.1)hept-2-ene-1-carboxylate.", "Step 9: Intermediate endo-7-Oxabicyclo(2.2.1)hept-2-ene-1-carboxylate is reacted with hydrochloric acid to form the final product endo-7-Oxabicyclo(2.2.1)heptane-2-carboxylic acid." ] } | |

| 38263-56-8 | |

分子式 |

C7H10O3 |

分子量 |

142.15 g/mol |

IUPAC名 |

(1S,2S,4R)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid |

InChI |

InChI=1S/C7H10O3/c8-7(9)5-3-4-1-2-6(5)10-4/h4-6H,1-3H2,(H,8,9)/t4-,5+,6+/m1/s1 |

InChIキー |

UYLYISCHTFVYHN-SRQIZXRXSA-N |

異性体SMILES |

C1C[C@H]2[C@H](C[C@@H]1O2)C(=O)O |

SMILES |

C1CC2C(CC1O2)C(=O)O |

正規SMILES |

C1CC2C(CC1O2)C(=O)O |

ピクトグラム |

Irritant |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。